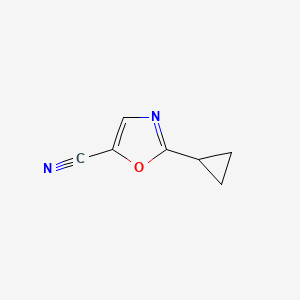
(6-Cyclobutoxypyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Cyclobutoxypyridin-3-yl)methanamine, or 6-CBPM, is an organic compound that has recently been studied for its potential applications in scientific research. 6-CBPM has a variety of uses due to its unique properties, such as its ability to form stable complexes with metal ions, its high solubility in water, and its low toxicity.
Scientific Research Applications
Pharmaceutical Intermediates
The compound (6-Cyclobutoxypyridin-3-yl)methanamine, with its CAS number 1247205-52-2, is a valuable intermediate in pharmaceutical research . Its structure, featuring a pyridinyl group with a cyclobutoxy substituent, makes it a versatile building block for synthesizing a variety of pharmacologically active molecules. This compound can be used to create ligands for receptor binding studies or as a precursor for more complex compounds with potential therapeutic effects.
Transition Metal Catalysis
In the field of synthetic chemistry, (6-Cyclobutoxypyridin-3-yl)methanamine may serve as a ligand in transition metal catalysis . The pyridinyl moiety can coordinate to transition metals, facilitating various catalytic reactions such as cross-coupling, hydrogenation, and oxidation processes. This can lead to the efficient synthesis of complex organic molecules, including those with pharmaceutical relevance.
properties
IUPAC Name |
(6-cyclobutyloxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-8-4-5-10(12-7-8)13-9-2-1-3-9/h4-5,7,9H,1-3,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZQLYGVCPRGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734340 |
Source


|
| Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Cyclobutoxypyridin-3-yl)methanamine | |
CAS RN |
1247205-52-2 |
Source


|
| Record name | 1-[6-(Cyclobutyloxy)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596909.png)

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)


